2,3,5,6-Tetrafluoro-4-iodophenyl acetate
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Overview
Description
2,3,5,6-Tetrafluoro-4-iodophenyl acetate is a chemical compound with the molecular formula C8H3F4IO2. It is characterized by the presence of four fluorine atoms and one iodine atom attached to a phenyl ring, which is further connected to an acetate group.
Mechanism of Action
Target of Action
It’s known that similar organoboron compounds are widely used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially affect pathways involving carbon–carbon bond formation .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
It’s known that the broad application of sm coupling arises from the exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-iodophenyl acetate typically involves the iodination of a tetrafluorophenyl acetate precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the phenyl ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-iodophenyl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted phenyl acetates, biaryl compounds, and functionalized phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-iodophenyl acetate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-bromophenyl acetate
- 2,3,5,6-Tetrafluoro-4-chlorophenyl acetate
- 2,3,5,6-Tetrafluoro-4-fluorophenyl acetate
Uniqueness
2,3,5,6-Tetrafluoro-4-iodophenyl acetate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom allows for more efficient coupling reactions and can be selectively replaced by various nucleophiles, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2,3,5,6-tetrafluoro-4-iodophenyl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4IO2/c1-2(14)15-8-5(11)3(9)7(13)4(10)6(8)12/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHQISCBISRXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1F)F)I)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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